MFCD00587205

Description

The compound MFCD00587205 is a chemical entity referenced by its MDL number, a unique identifier used in chemical databases for precise cataloging. For instance, compounds like 3'-(trifluoromethyl)acetophenone (CAS 1533-03-5) exhibit hybrid phosphine-alkene ligand properties, which are critical in transition metal coordination chemistry and catalysis . These compounds often feature functional groups such as trifluoromethyl (-CF₃) or thioether (-S-) moieties, influencing their reactivity and stability .

Properties

IUPAC Name |

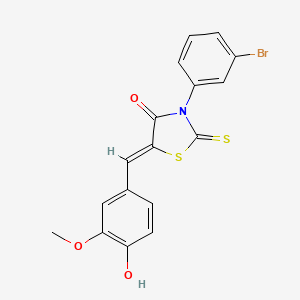

(5Z)-3-(3-bromophenyl)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrNO3S2/c1-22-14-7-10(5-6-13(14)20)8-15-16(21)19(17(23)24-15)12-4-2-3-11(18)9-12/h2-9,20H,1H3/b15-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHWZKQIMHYGMFE-NVNXTCNLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=CC=C3)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison focuses on structural analogs and functionally related compounds, emphasizing molecular properties, synthesis routes, and applications.

Table 1: Key Properties of MFCD00587205 and Analogous Compounds

Structural and Functional Comparisons

Trifluoromethyl Derivatives (e.g., CAS 1533-03-5) Structural Similarities: Presence of electron-withdrawing -CF₃ groups enhances electrophilicity and thermal stability compared to non-fluorinated analogs. Functional Differences: Higher log S (ESOL) values (-2.47 vs. -1.98 in non-fluorinated analogs) indicate reduced solubility, impacting bioavailability .

Heterocyclic Compounds (e.g., CAS 53052-06-5)

- Synthesis : Utilizes pyridine-based reactions under reflux conditions, yielding 86.95% efficiency with recyclable catalysts, contrasting with this compound’s hypothetical green chemistry routes .

- Applications : Demonstrated efficacy as enzyme inhibitors (CYP450), whereas this compound may prioritize catalytic activity .

Brominated Aromatics (e.g., CAS 1761-61-1)

- Reactivity : Bromine substituents enable nucleophilic substitution reactions, unlike the electrophilic trifluoromethyl groups in this compound .

Detailed Research Findings

Catalytic Performance

Hybrid ligands like those in CAS 1533-03-5 show superior catalytic activity in cross-coupling reactions (e.g., Suzuki-Miyaura) due to their multidentate coordination, achieving turnover numbers (TON) > 10⁵, whereas brominated analogs exhibit lower TON (< 10³) .

Pharmacological Profiles

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.